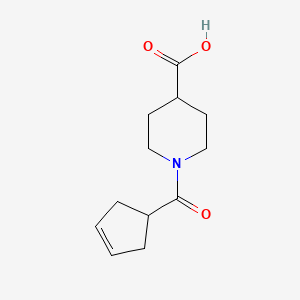
1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reactive Extraction of Carboxylic Acids
Research highlights the efficient method of separating carboxylic acids from aqueous solutions using supercritical CO2 due to its environmentally benign and non-toxic nature. This approach offers higher yield, simplicity, and competitiveness compared to traditional separation methods, potentially including applications relevant to the compound of interest (Djas & Henczka, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including potentially those derived from the compound , can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, impacting their use in fermentative production of biorenewables. This review emphasizes strategies to increase microbial robustness against such inhibition, which is critical for biotechnological applications (Jarboe, Royce, & Liu, 2013).
Aerobic Cleavage into Carbonyl and Carboxyl Compounds
The oxygen-mediated cleavage of olefins to produce carbonyl and carboxylic compounds is a growing field. Innovations in catalysis could directly relate to transforming compounds like 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid into valuable industrial chemicals (Urgoitia, SanMartin, Herrero, & Domínguez, 2017).
Synthesis of Biologically Active Compounds
The synthesis of 1-indanones, which possess a broad range of biological activities, demonstrates the potential of carboxylic acid derivatives in pharmaceuticals. This extensive review covers synthetic methods and the biological activities of 1-indanones, suggesting possible applications for compounds like 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid in creating potent medicinal agents (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Research on organotin(IV) complexes, incorporating carboxylic acids, reveals their significant anticarcinogenic and cytotoxic properties. This review suggests that derivatives of the subject compound could be explored for developing new anticancer drugs, highlighting the importance of the organotin moiety and ligand structure in determining biological activity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Propiedades
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVJRHFUAWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



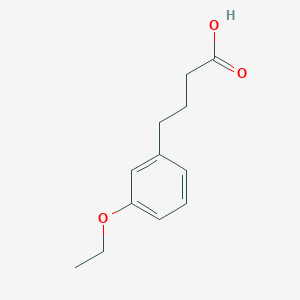
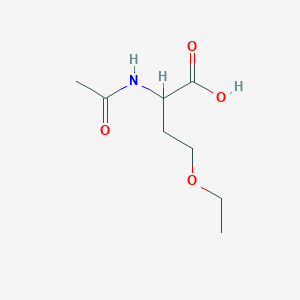
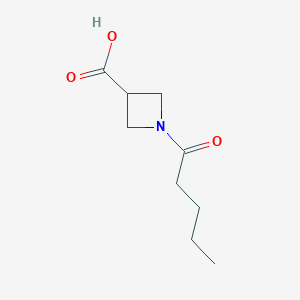
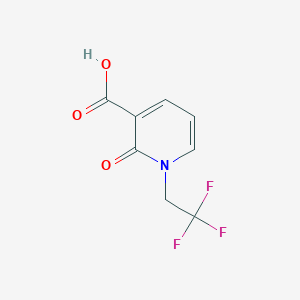
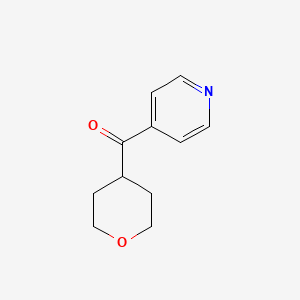
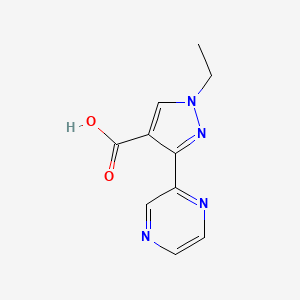
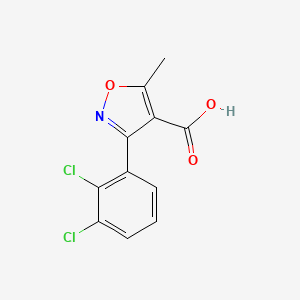
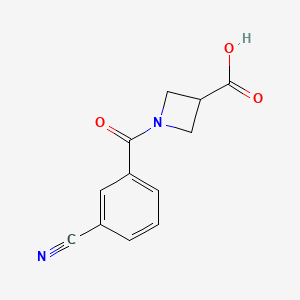


![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)
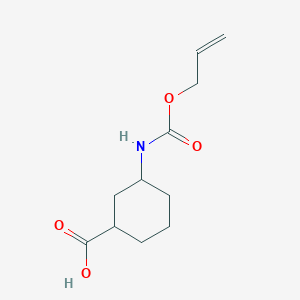
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)